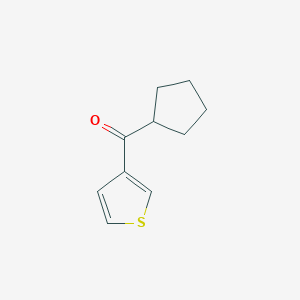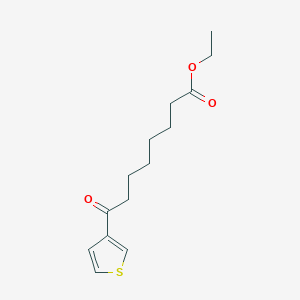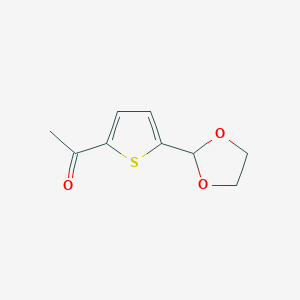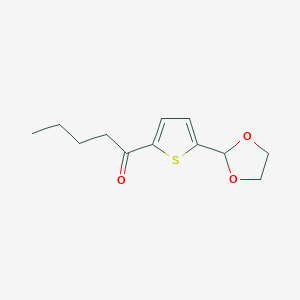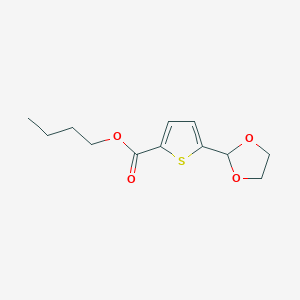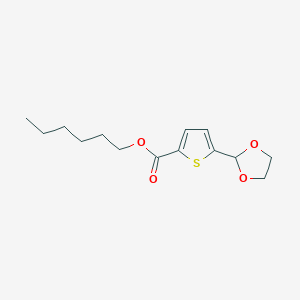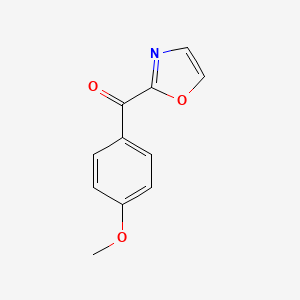
2-(4-Methoxybenzoyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxybenzoyl)oxazole is a compound with the molecular formula C11H9NO3 . It has a molecular weight of 203.2 . The compound is a white solid .
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest in medicinal chemistry . A technique for the synthesis of 2,4-disubstituted oxazole derivatives was described by Ramana Reddy and colleagues. It involves combining diazoketones with amides in the presence of copper(II) triflate as the catalyst .Molecular Structure Analysis
The oxazole nucleus is a heterocyclic five-membered ring that contains two unsaturation points. A carbon atom supports a nitrogen atom at position 3 and an oxygen atom at position 1 .Chemical Reactions Analysis
Oxazole rings showing nucleophilic substitution reaction are rare and occur due to the presence of a functional group. The substitution of halogens on the oxazole ring is from C-2≫C-4 > C-5 .Physical And Chemical Properties Analysis
This compound is a white solid . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Cholinesterase Inhibition
- Cholinesterase Inhibitory Potential : Synthesized compounds derived from 4-methoxybenzoic acid, including 2-(4-Methoxybenzoyl)oxazole, have demonstrated significant inhibitory potential against cholinesterase enzymes. This is crucial for potential treatments of neurodegenerative diseases like Alzheimer's (Arfan et al., 2018).
Anticancer Activity
- Anticancer Properties : Derivatives of this compound have shown promising anticancer activities. One study highlighted the discovery of 4-substituted methoxybenzoyl-aryl-thiazole, a structural modification of this compound, with enhanced antiproliferative activity against melanoma and prostate cancer cells (Lu et al., 2009).
- Synthesis and Biological Evaluation : Novel oxazolone scaffolds derived from this compound have been synthesized and evaluated for their anticancer activities against various human cancer cell lines, showing promising results (2020).
Antiprotozoal Activity
- In Vitro Antiprotozoal Activity : Some derivatives of this compound have been evaluated for their antiprotozoal activity against pathogens like Giardia lamblia and Trichomonas vaginalis, demonstrating significant effectiveness (Carballo et al., 2017).
Organic Synthesis
- Modular Synthesis : this compound has been utilized in the modular synthesis of 2,4-disubstituted oxazoles, an important structural motif in natural products. This application is significant in the development of novel methods in organic synthesis (Luo et al., 2012).
Enzyme Inhibition
- Lipase and α-Glucosidase Inhibition : Research has explored the synthesis of novel heterocyclic compounds derived from this compound, investigating their potential as enzyme inhibitors, specifically targeting lipase and α-glucosidase (Bekircan et al., 2015).
Mécanisme D'action
Target of Action
Oxazole derivatives have been known to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
Oxazole derivatives are known to interact with their targets via numerous non-covalent interactions . The presence of hetero atoms in the oxazole ring can impart preferential specificities in their biological responses .
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
Result of Action
Oxazole derivatives have been associated with a wide range of biological activities, indicating their potential for diverse molecular and cellular effects .
Orientations Futures
Oxazole and its derivatives have been investigated in the advancement of novel compounds which show favorable biological activities . In the future, increasing researcher interests would be focused on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffold .
Propriétés
IUPAC Name |
(4-methoxyphenyl)-(1,3-oxazol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-9-4-2-8(3-5-9)10(13)11-12-6-7-15-11/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZHDYOBDPLYRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=NC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642067 |
Source


|
| Record name | (4-Methoxyphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898759-50-7 |
Source


|
| Record name | (4-Methoxyphenyl)-2-oxazolylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methoxyphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






